molecular formula C17H24N4O2 B2715695 tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate CAS No. 1261234-61-0

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B2715695
CAS No.: 1261234-61-0
M. Wt: 316.405
InChI Key: MQVVJSMJSKVTKF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate: is a synthetic organic compound that features a tert-butyl group, a piperidine ring, and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Cyanopyridine Moiety: The cyanopyridine group can be introduced via a nucleophilic substitution reaction where a suitable pyridine derivative reacts with a cyanide source.

    Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Piperidine N-oxides.

    Reduction Products: Amino derivatives of the cyanopyridine moiety.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine and pyridine derivatives with biological macromolecules. It may also serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacologically active agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)(methyl)carbamate: Similar structure but with a different substitution pattern on the piperidine ring.

    tert-Butyl (1-(4-cyanopyridin-3-yl)piperidin-3-yl)(methyl)carbamate: Similar structure but with a different substitution pattern on the pyridine ring.

    tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(ethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20(4)14-6-5-9-21(12-14)15-10-13(11-18)7-8-19-15/h7-8,10,14H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVVJSMJSKVTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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